Cefprozil
Overview
Description
Cefprozil is a newer oral cephalosporin antibiotic, designed to combat a broad spectrum of bacterial infections. It demonstrates significant efficacy against both gram-positive and gram-negative organisms, including pathogens such as streptococci, methicillin-susceptible staphylococci, Listeria monocytogenes, Escherichia coli, Proteus mirabilis, and Haemophilus influenzae. The drug exhibits enhanced in vitro activity compared to similar antibiotics like cephalexin and cefaclor, particularly against penicillin-resistant pneumococci, viridans streptococci, beta-lactamase-positive methicillin-susceptible Staphylococcus aureus, and Clostridium difficile (Thornsberry, 1992).
Scientific Research Applications
Pharmacodynamics Against Streptococcus pneumoniae : Cefprozil shows effectiveness against Streptococcus pneumoniae isolates, supporting its use in pediatric therapy for respiratory infections (Nicolau et al., 2000).
Stress Degradation Behavior Analysis : UV spectrophotometric methods have been developed to study the stress degradation behavior of Cefprozil, highlighting its stability under various conditions (Jadhav et al., 2013).
Biosynthesis Improvement : Studies in aqueous two-phase systems have been conducted to improve the yield and purity of Cefprozil, showing significant advancements in its biosynthesis (Pan et al., 2018).
Broad-Spectrum Antibacterial Activity : Cefprozil has been reviewed for its broad-spectrum activity against various aerobic and anaerobic bacteria, proving its efficacy in treating respiratory tract, skin, and urinary tract infections (Bhargava et al., 2003).
Comparison With Other Antibiotics : Comparative studies have shown Cefprozil's efficacy in treating streptococcal pharyngitis and tonsillitis, often proving more effective or comparable to other antibiotics like penicillin and erythromycin (McCarty, 1994).
Microbiome Impact : Research has investigated the effect of Cefprozil on the human gut microbiome, emphasizing the importance of the initial microbiome composition in determining antibiotic impacts (Raymond et al., 2015).
In Vitro Antibacterial Activity : Cefprozil's in vitro activity has been thoroughly reviewed, showing its effectiveness against a range of pathogens, including gram-positive and gram-negative species (Thornsberry, 1992).
Population Pharmacokinetics : Studies on the population pharmacokinetics of Cefprozil provide valuable insights for its clinical use, especially regarding dosage algorithms (Jang et al., 2019).
Safety And Hazards
Cefprozil should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye6. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation6.
Future Directions
As of now, there are no specific future directions mentioned for Cefprozil in the retrieved data.
Relevant Papers
One of the relevant papers is titled “Cefprozil: A Review of its Antibacterial Activity, Pharmacokinetic Properties, and Therapeutic Potential” published in the journal Drugs7. This paper provides a comprehensive review of Cefprozil’s antibacterial activity, pharmacokinetic properties, and therapeutic potential7.
properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLWHQDACQUCJR-ZAMMOSSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873545 | |
Record name | trans-Cefprozil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cefprozil, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefprozil interferes with an autolysin inhibitor. | |
Record name | Cefprozil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01150 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cefprozil | |
CAS RN |
92676-86-3, 92665-29-7 | |
Record name | trans-Cefprozil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92676-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefprozil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092665297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefprozil anhydrous, E-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092676863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefprozil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01150 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | trans-Cefprozil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFPROZIL ANHYDROUS, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1SDI2FJIY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
218-225 °C | |
Record name | Cefprozil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01150 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Citations
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